molecular formula C18H15F3N2O3 B2953994 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034206-87-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2953994
CAS No.: 2034206-87-4
M. Wt: 364.324
InChI Key: AALVDQDEPOMHJX-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a trifluoromethyl-substituted pyridine carboxamide

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with a methoxyethyl halide under basic conditions.

    Synthesis of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl group is introduced via a nucleophilic substitution reaction on a pyridine ring, often using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling of the Benzofuran and Pyridine Moieties: The final step involves the coupling of the benzofuran derivative with the trifluoromethyl-substituted pyridine carboxamide through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological pathways involving benzofuran and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-benzofuran-2-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the benzofuran and trifluoromethyl groups, which confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-25-15(14-8-11-4-2-3-5-13(11)26-14)10-23-17(24)12-6-7-16(22-9-12)18(19,20)21/h2-9,15H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALVDQDEPOMHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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